molecular formula C16H28N2O B6900516 N-[1-(3,3-dimethylcyclopentyl)pyrrolidin-3-yl]cyclobutanecarboxamide

N-[1-(3,3-dimethylcyclopentyl)pyrrolidin-3-yl]cyclobutanecarboxamide

Cat. No.: B6900516
M. Wt: 264.41 g/mol
InChI Key: JNWUIPRLSBWYKX-UHFFFAOYSA-N
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Description

N-[1-(3,3-dimethylcyclopentyl)pyrrolidin-3-yl]cyclobutanecarboxamide is a synthetic compound with a complex structure that includes a pyrrolidine ring, a cyclobutane ring, and a dimethylcyclopentyl group

Properties

IUPAC Name

N-[1-(3,3-dimethylcyclopentyl)pyrrolidin-3-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O/c1-16(2)8-6-14(10-16)18-9-7-13(11-18)17-15(19)12-4-3-5-12/h12-14H,3-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWUIPRLSBWYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)N2CCC(C2)NC(=O)C3CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,3-dimethylcyclopentyl)pyrrolidin-3-yl]cyclobutanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrrolidine ring, followed by the introduction of the cyclobutane carboxamide group and the dimethylcyclopentyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,3-dimethylcyclopentyl)pyrrolidin-3-yl]cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Sodium azide in DMF or alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(3,3-dimethylcyclopentyl)pyrrolidin-3-yl]cyclobutanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(3,3-dimethylcyclopentyl)pyrrolidin-3-yl]cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in the target’s activity or function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(pyrrolidin-3-yl)cyclobutanecarboxamide: Lacks the dimethylcyclopentyl group, making it less sterically hindered.

    3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-amine: Contains a butan-2-amine group instead of the cyclobutanecarboxamide group.

Uniqueness

N-[1-(3,3-dimethylcyclopentyl)pyrrolidin-3-yl]cyclobutanecarboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the dimethylcyclopentyl group, in particular, adds steric bulk and hydrophobic character, influencing the compound’s reactivity and interactions with molecular targets.

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